molecular formula C7H10N4 B11923814 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine

Katalognummer: B11923814
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: KHJNNGQESBGZOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine typically involves the reaction of 3,5-diamino-4-nitropyrazole with acetoacetic ester. This reaction yields two major compounds: 2-amino-5-methyl-3-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one and 3-amino-5-(β-hydroxycrotonyl)amino-4-nitropyrazole. The latter can be converted to the desired bicyclic dihydropyrazolo[1,5-a]-pyrimidinone through heating in solution .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation .

Common Reagents and Conditions:

    Hydrolysis: Typically involves acidic or basic conditions to break down the compound into simpler molecules.

    Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.

    Alkylation: Involves alkyl halides under basic conditions.

    Formylation: Uses formylating agents like formic acid or formamide.

    Nitrosation: Involves nitrosating agents like sodium nitrite in acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern and the resulting electronic properties. These properties make it particularly suitable for applications in medicinal chemistry and material science, where precise control over molecular interactions is crucial.

Eigenschaften

Molekularformel

C7H10N4

Molekulargewicht

150.18 g/mol

IUPAC-Name

2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C7H10N4/c1-5-4-7-9-6(8)2-3-11(7)10-5/h4H,2-3H2,1H3,(H2,8,9)

InChI-Schlüssel

KHJNNGQESBGZOC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2CCC(=NC2=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.